molecular formula C20H21ClN6O B6531635 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1020502-98-0

3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No. B6531635
CAS RN: 1020502-98-0
M. Wt: 396.9 g/mol
InChI Key: LSNNEMHDMCNANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (hereafter referred to as 3CBP-6DMPP) is a novel, small molecule compound that has recently been developed as a potential therapeutic agent for a variety of diseases and disorders. 3CBP-6DMPP has been studied extensively in both in vitro and in vivo models, and has been found to possess a range of pharmacological activities, including anti-inflammatory, anti-apoptotic, and anti-tumor properties. In addition, 3CBP-6DMPP has been shown to possess a number of biochemical and physiological effects, including modulation of intracellular signaling pathways and transcriptional regulation.

Scientific Research Applications

3CBP-6DMPP has been studied extensively in both in vitro and in vivo models, and has been found to possess a range of pharmacological activities, including anti-inflammatory, anti-apoptotic, and anti-tumor properties. In addition, 3CBP-6DMPP has been shown to modulate the activity of several intracellular signaling pathways, including the MAPK, PI3K/Akt, and NF-κB pathways, as well as transcriptional regulation.

Mechanism of Action

The mechanism of action of 3CBP-6DMPP is not yet fully understood. However, it is believed to act through a variety of mechanisms, including modulation of intracellular signaling pathways and transcriptional regulation. In particular, 3CBP-6DMPP has been shown to modulate the activity of the MAPK, PI3K/Akt, and NF-κB pathways, as well as transcriptional regulation.
Biochemical and Physiological Effects
3CBP-6DMPP has been shown to possess a range of biochemical and physiological effects. In particular, 3CBP-6DMPP has been shown to modulate the activity of several intracellular signaling pathways, including the MAPK, PI3K/Akt, and NF-κB pathways, as well as transcriptional regulation. In addition, 3CBP-6DMPP has been shown to possess anti-inflammatory, anti-apoptotic, and anti-tumor properties, as well as to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 3CBP-6DMPP in laboratory experiments is its ability to modulate the activity of several intracellular signaling pathways, including the MAPK, PI3K/Akt, and NF-κB pathways, as well as transcriptional regulation. In addition, 3CBP-6DMPP has been shown to possess anti-inflammatory, anti-apoptotic, and anti-tumor properties, as well as to induce cell cycle arrest and apoptosis in cancer cells. However, one of the main limitations of using 3CBP-6DMPP in laboratory experiments is that the exact mechanism of action of the compound is not yet fully understood.

Future Directions

Given the promising results of 3CBP-6DMPP in laboratory experiments, there are a number of potential future directions for research. These include further studies to elucidate the exact mechanism of action of 3CBP-6DMPP, as well as studies to assess the efficacy of 3CBP-6DMPP in preclinical and clinical trials. In addition, further studies are needed to explore the potential therapeutic applications of 3CBP-6DMPP in a variety of diseases and disorders. Finally, further research is needed to explore the potential toxicological and pharmacokinetic properties of 3CBP-6DMPP.

Synthesis Methods

The synthesis of 3CBP-6DMPP involves the three-step reaction of 3-chlorobenzoyl piperazine, 3,5-dimethyl-1H-pyrazol-1-yl pyridazine, and N-hydroxysuccinimide. In the first step, the 3-chlorobenzoyl piperazine is reacted with the N-hydroxysuccinimide to form an intermediate product, which is then reacted with the 3,5-dimethyl-1H-pyrazol-1-yl pyridazine in the second step to form the desired 3CBP-6DMPP. The final step involves the removal of the N-hydroxysuccinimide by-product and the purification of the 3CBP-6DMPP.

properties

IUPAC Name

(3-chlorophenyl)-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O/c1-14-12-15(2)27(24-14)19-7-6-18(22-23-19)25-8-10-26(11-9-25)20(28)16-4-3-5-17(21)13-16/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNNEMHDMCNANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.